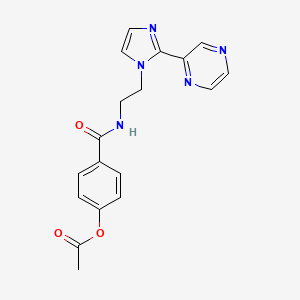
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN3O4S2 and its molecular weight is 506.03. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
The compound has been explored in the realm of heterocyclic synthesis, where its derivatives have shown potential in creating a variety of polyfunctionally substituted pyridine and pyrazole derivatives. For example, β-oxoanilides have been utilized in synthesizing new heterocyclic compounds, demonstrating the versatility of such structures in organic synthesis and potential pharmaceutical applications (Hussein, Harb, & Mousa, 2008).
Antitumor Activity
Another significant application is in the synthesis and evaluation of antitumor activities of novel derivatives. Thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which can be synthesized from related compounds, have shown potent anticancer activity on various human cancer cell lines. This highlights the potential of such compounds in the development of new anticancer drugs (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis
The compound's derivatives have also been used in crystal structure analysis to understand the coordination chemistry of certain complexes. For instance, the structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) has been elucidated, providing insights into the molecular arrangements and interactions within such complexes, which could be beneficial in designing metal-based drugs (Obaleye, Caira, & Tella, 2008).
Dual Enzyme Inhibitor Research
Compounds derived from similar chemical structures have been investigated as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA synthesis and cell division. This research indicates the potential for developing multi-targeted therapeutics, especially in cancer treatment, where inhibiting these enzymes can halt the proliferation of cancer cells (Gangjee, Qiu, Li, & Kisliuk, 2008).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-amino-N-(3-chloro-4-methylphenyl)acetamide with 4-tert-butylbenzenesulfonyl chloride and 2-thiouracil in the presence of a base to form the desired product.", "Starting Materials": [ "2-amino-N-(3-chloro-4-methylphenyl)acetamide", "4-tert-butylbenzenesulfonyl chloride", "2-thiouracil", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 2-amino-N-(3-chloro-4-methylphenyl)acetamide in a suitable solvent (e.g. DMF) and add a base (e.g. triethylamine) to the solution.", "Step 2: Add 4-tert-butylbenzenesulfonyl chloride to the reaction mixture and stir for a few hours at room temperature.", "Step 3: Add 2-thiouracil to the reaction mixture and stir for a few more hours at room temperature.", "Step 4: Purify the crude product by column chromatography using a suitable solvent system (e.g. ethyl acetate/hexanes) to obtain the desired product as a solid." ] } | |
CAS RN |
893789-79-2 |
Product Name |
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide |
Molecular Formula |
C23H24ClN3O4S2 |
Molecular Weight |
506.03 |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24ClN3O4S2/c1-14-5-8-16(11-18(14)24)26-20(28)13-32-22-25-12-19(21(29)27-22)33(30,31)17-9-6-15(7-10-17)23(2,3)4/h5-12H,13H2,1-4H3,(H,26,28)(H,25,27,29) |
InChI Key |
XEQMIJANJXPRBC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(benzo[d]thiazol-2-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)azetidine-3-carboxamide](/img/structure/B2545354.png)


![1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545361.png)

![N-[1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2545366.png)
![5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2545367.png)
![N-Tert-butyl-1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B2545368.png)
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2545369.png)
![3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2545370.png)
![8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2545371.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2545375.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2545376.png)